2-(4-Chlorophenoxy)butanoic acid

Peroxisome proliferation Enantioselectivity PPARα pharmacology

Researchers studying PPARα signaling or ClC-1 channelopathies require enantiopure tool compounds to eliminate stereochemical confounds. Generic phenoxyalkanoic acids introduce uncontrolled variables: S(-)-4-CPBA induces peroxisomal enzymes FACO and LH 58.6-fold and 9.8-fold respectively at 1.0 mM, while R(+)-4-CPBA shows markedly lower activity. This chiral probe also serves as a ClC-1 reference blocker operating independently of slow-gate mechanisms. Available at ≥95% purity with characterization data; shipped globally under ambient conditions.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 10310-19-7
Cat. No. B083887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)butanoic acid
CAS10310-19-7
Synonyms2-(4-chlorophenoxy)butyric acid
2-(p-chlorophenoxy)butyric acid
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H11ClO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13)
InChIKeyCEJKAKCQVUWNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenoxy)butanoic Acid: Chemical Identity & Research Properties


2-(4-Chlorophenoxy)butanoic acid (also referred to as 4-CPBA, 2-(p-chlorophenoxy)butyric acid, or CPBA) is a phenoxyalkanoic acid analog of clofibric acid. It possesses a chiral center at the α-carbon of the butanoic acid side chain and is frequently studied in both racemic and enantiopure forms. The compound has a molecular formula of C10H11ClO3 and a molecular weight of 214.65 g·mol⁻¹. Its experimentally determined melting point is 77–78 °C , and it is commercially available at ≥95% purity . The predicted acid dissociation constant (pKa) is 3.14 ± 0.10, with an experimental pKa reported as 3.2 , and the octanol–water partition coefficient (XLogP3) is 2.8 [1]. These properties position 2-(4-chlorophenoxy)butanoic acid as a versatile scaffold in medicinal chemistry, agrochemical research, and pharmacological probe development.

1
Chiral phenoxyalkanoic acid scaffold with enantiomer-specific study context
2
Enantioselective PPARα tool compound for peroxisome proliferation research workflows
3
Intermediate lipophilicity profile supports structure-permeability relationship studies

Why Generic Substitution Fails for 2-(4-Chlorophenoxy)butanoic Acid


Although the phenoxyalkanoic acid class includes many compounds with superficial structural similarity (e.g., MCPA, 2,4-D, clofibric acid, 4-CPB), 2-(4-chlorophenoxy)butanoic acid differs in ways that render generic substitution invalid. The α-substituted butanoic acid side chain introduces chirality, and enantiomers of this compound exhibit divergent biological activities: S(−)-4-CPBA is a more potent peroxisome proliferator than R(+)-4-CPBA, a stereoselectivity not observed in the corresponding propionic acid homolog (4-CPPA) [1]. In antiplatelet assays, the rank order of enantiomeric potency is reversed relative to the propionic acid series [2]. Furthermore, the pKa of 2-(4-chlorophenoxy)butanoic acid (3.14) is approximately 1.4 units lower than that of its positional isomer 4-(4-chlorophenoxy)butanoic acid (4-CPB, pKa 4.58) , producing profoundly different ionization states at physiological pH and altering membrane permeability and transport. These documented, quantifiable differences mean that substituting any phenoxyalkanoic acid for this compound without explicit experimental validation risks introducing uncontrolled variables into research outcomes.

Target: 2-(4-Chlorophenoxy)butanoic acid (enantiopure / racemic)
vs
Substitute: 2-(4-Chlorophenoxy)propanoic acid (4-CPPA)
Enantioselectivity in peroxisome proliferation is unique to the butanoic homolog; propionic acid homolog lacks stereochemical discrimination.
Target: 2-(4-Chlorophenoxy)butanoic acid
vs
Substitute: 4-(4-Chlorophenoxy)butanoic acid (positional isomer, 4-CPB)
Approximately 1.4-unit pKa gap shifts ionization state at physiological pH, altering membrane permeability and transport behavior.
Target: S(−)-4-CPBA
vs
Substitute: R(+)-4-CPBA or racemic mixture
Antiplatelet eudismic potency rank order and ClC-1 channel block profile differ markedly between enantiomers.

2-(4-Chlorophenoxy)butanoic Acid Quantitative Differentiation Evidence


Enantioselective Peroxisomal Enzyme Induction Profile

In primary rat hepatocyte cultures treated for 72 h, S(−)-2-(4-chlorophenoxy)butanoic acid (S(−)-4-CPBA) at 1.0 mM induced fatty acyl-CoA oxidase (FACO) activity 58.6-fold and laurate hydroxylase (LH) activity 9.8-fold, values comparable to those produced by 1.0 mM clofibric acid (CPIB). In contrast, R(+)-4-CPBA produced significantly lower induction, establishing enantiomeric selectivity [S(−) > R(+)]. By comparison, both enantiomers of the propionic acid homolog 2-(4-chlorophenoxy)propanoic acid (4-CPPA) produced similar maximal inductions, lacking enantioselectivity [1].

Enantioselective Enzyme Induction
Head-to-head
S(−) 58.6× FACO / 9.8× LH vs R(+) markedly lower
Supports enantiomer-specific PPARα engagement studies
1.0 mM in primary rat hepatocytes (72 h)
Peroxisome proliferation Enantioselectivity PPARα pharmacology

Antiplatelet Eudismic Potency Rank Order

In human platelet aggregation assays using ADP as agonist, the enantiomers of 2-(4-chlorophenoxy)butanoic acid (CPBA) and 2-(4-chlorophenoxy)propanoic acid (CPPA) were compared with clofibric acid (CPIB). The rank order of inhibitory potency was (+)-(R)-CPPA > (+)-(R)-CPBA > (−)-(S)-CPPA > (−)-(S)-CPBA. (+)-(R)-CPPA was 5-fold more potent than (−)-(S)-CPPA or CPIB. The butanoic acid homolog (R)-CPBA ranked second, demonstrating an intermediate potency that differentiated it from both the more active propionic acid analog and the less active clofibric acid [1].

Antiplatelet Eudismic Rank
Head-to-head
(R)-CPBA rank 2 of 4; (R)-CPPA 5-fold vs CPIB baseline
Reported intermediate antiplatelet potency rank
ADP-induced human platelet aggregation in vitro
Antiplatelet aggregation Eudismic ratio Phenoxyalkanoic acid SAR

pKa Differentiation and Ionization-Dependent Transport

The predicted pKa of 2-(4-chlorophenoxy)butanoic acid is 3.14 ± 0.10 , whereas the predicted pKa of its positional isomer 4-(4-chlorophenoxy)butanoic acid (4-CPB) is 4.58 ± 0.10 . This ~1.44-unit difference means that at physiological pH (7.4), 2-CPBA is >99.99% ionized while 4-CPB is approximately 99.85% ionized—a small absolute percentage difference that becomes amplified in ion-trap-mediated phloem loading models, where the unionized fraction governs membrane permeation. The lower pKa also places 2-CPBA in the weakly acidic range typical of acetic acid-type auxin herbicides (e.g., 2,4-D pKa 2.8, MCPA pKa 3.1), whereas 4-CPB is in the weaker acid range of butyric acid-type pro-herbicides (e.g., 2,4-DB pKa 4.1, MCPB pKa 4.5) .

pKa Differentiation
Class-level
pKa 3.14 (Δ −1.44 vs 4-CPB isomer)
Distinct ionization class from butyric acid-type pro-herbicides
Predicted ACD/Labs Percepta; experimental 3.2
pKa differentiation Ionization state Herbicide uptake / phloem mobility

Intermediate Lipophilicity Among Phenoxy Acid Homologs

The computed octanol–water partition coefficient (XLogP3) of 2-(4-chlorophenoxy)butanoic acid is 2.8 [1], and the ACD/LogP predicted value is 2.91 . This places it at an intermediate position between the acetic acid homolog 2-(4-chlorophenoxy)acetic acid (4-CPA, LogP 2.03–2.25) [2] and the butyric acid positional isomer 4-(4-chlorophenoxy)butanoic acid (4-CPB, LogP ~2.58) [3]. The ~0.5–0.8 log unit difference relative to the acetic acid analog translates to an approximately 3–6 fold higher octanol–water partition coefficient, predicting measurably greater membrane permeability and protein binding.

Lipophilicity Range
Cross-study
XLogP3 2.8 (~3-6× higher vs acetic homolog)
Supports membrane permeability SAR studies
Intermediate between acetic and butyric acid homologs
Lipophilicity LogP Membrane permeability SAR

ClC-1 Channel Block Independent of Slow-Gate Conformation

Electrophysiological characterization demonstrated that the S(−) enantiomer of 2-(4-chlorophenoxy)butyric acid (CPB) blocks human muscle chloride channel ClC-1. Notably, the degree of block was practically unaffected by the C277S gating mutation, indicating that CPB does not interact with the slow gate of ClC-1 [1]. This property distinguishes S(−)-CPB from ClC-1 blockers whose efficacy is modulated by the channel's gating state and provides a tool for probing non-gating-dependent pharmacology of ClC-1.

ClC-1 Block Mechanism
Class-level
Block unaffected by C277S slow-gate mutation
Reports on non-gating-dependent channel pharmacology
S(−) enantiomer; heterologous expression system
ClC-1 chloride channel Ion channel pharmacology Neuromuscular disorder research

2-(4-Chlorophenoxy)butanoic Acid Key Application Scenarios


Enantioselective PPARα and Peroxisome Proliferation Studies

Research groups investigating peroxisome proliferator-activated receptor alpha (PPARα) signaling require enantiospecific tool compounds to dissect stereochemical determinants of receptor activation. The finding that S(−)-4-CPBA induces peroxisomal enzymes FACO and LH with potency equal to clofibric acid (58.6-fold and 9.8-fold, respectively, at 1.0 mM), while R(+)-4-CPBA shows markedly lower activity, makes the individual enantiomers of 2-(4-chlorophenoxy)butanoic acid invaluable for probing enantioselective PPARα engagement [1]. This stereochemical discrimination is absent in the propionic acid homolog 4-CPPA, positioning 4-CPBA enantiomers as unique tools for studies aimed at separating lipid-lowering efficacy from peroxisome-proliferation-associated toxicity.

Antiplatelet Eudismic Ratio SAR Studies

Laboratories developing antiplatelet agents with reduced metabolic liability can leverage the established eudismic rank order of phenoxyalkanoic acids, in which (R)-CPBA occupies an intermediate potency position between the most active (R)-CPPA and the less active (S)-CPPA/clofibric acid [2]. This intermediate rank, combined with the butanoic acid side chain's distinct metabolic stability relative to the propionic acid series, makes (R)-CPBA a strategic scaffold for exploring structure–activity relationships that balance antiplatelet potency with pharmacokinetic properties.

Ionization-Dependent Herbicide Uptake and Phloem Mobility

Agrochemical researchers evaluating the influence of acid strength on plant uptake can use 2-(4-chlorophenoxy)butanoic acid (pKa 3.14) as a representative α-substituted phenoxy acid, contrasting its ionization behaviour against positional isomer 4-CPB (pKa 4.58) . The ~1.4-unit pKa gap translates to different unionized fraction profiles across physiological pH gradients, enabling direct empirical testing of the ion-trap mechanism for phloem mobility without confounding variables introduced by differing ring substituents or chain lengths.

ClC-1 Pharmacology and Neuromuscular Probe Development

Investigators studying ClC-1 channelopathies or developing ClC-1 inhibitors for neuromuscular disorders can employ S(−)-CPB as a reference blocker that operates independently of the slow-gate mechanism [3]. This property allows researchers to use S(−)-CPB in combination with gating-dependent blockers in electrophysiological assays to parse contributions of pore block versus gating modulation to overall channel inhibition, a dissection not feasible with blockers whose efficacy varies with conformational state.

Application
Selection Property
Validation Focus
Enantioselective PPARα studies
Enantiomer-specific induction profile
Peroxisomal enzyme endpoint context
Antiplatelet SAR research
Intermediate eudismic potency rank
Platelet aggregation endpoint review
Herbicide uptake models
Low pKa ionization behavior
Phloem mobility and membrane permeation
Neuromuscular probe development
Slow-gate-independent ClC-1 block
Channel gating mechanism dissection

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